![molecular formula C10H5ClN2S2 B1387085 Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- CAS No. 443147-52-2](/img/structure/B1387085.png)

Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-

Vue d'ensemble

Description

Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- is a derivative of thienopyrimidine, a class of compounds that hold a unique place among fused pyrimidine compounds . They are important and widely represented in medicinal chemistry as they are structural analogs of purines . Thienopyrimidine derivatives have various biological activities .

Synthesis Analysis

Thieno[3,2-d]pyrimidine derivatives can be synthesized using 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . Heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Another method involves the use of 3-amino-2-methoxycarbonylthiophene as the main raw material .Molecular Structure Analysis

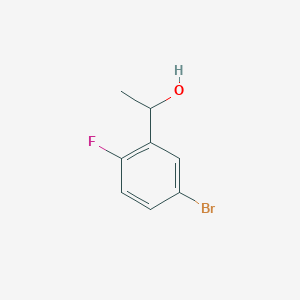

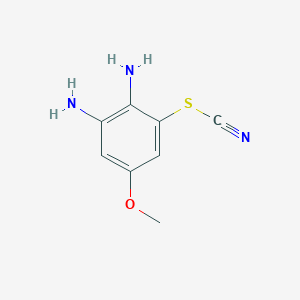

The molecular formula of 2-Chloro-4-(2-thienyl)thieno[3,2-d]pyrimidine is C10H5ClN2S2 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives have been found to inhibit various enzymes and pathways . For instance, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were synthesized and evaluated as PI3K inhibitors against various isomers PI3Kα, β, and γ .Physical And Chemical Properties Analysis

The average mass of 2-Chloro-4-(2-thienyl)thieno[3,2-d]pyrimidine is 252.743 Da and its monoisotopic mass is 251.958267 Da .Applications De Recherche Scientifique

Radioprotective and Antitumor Activity

Thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazothieno-pyrimidines, have demonstrated promising radioprotective and antitumor activities. These findings were based on the reaction of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with various reagents, confirming the versatility of thieno[2,3-d]pyrimidine as a core structure for developing potential therapeutic agents (Alqasoumi et al., 2009).

Synthesis and Biological Study

A series of new thienopyrimidine derivatives were prepared and evaluated for their antimicrobial and anti-inflammatory properties. These compounds have shown significant activity toward fungi, bacteria, and inflammation, highlighting the potential of thieno[2,3-d]pyrimidine derivatives as bioactive compounds with diverse therapeutic applications (Tolba et al., 2018).

Antifolate Inhibitors of Purine Biosynthesis

Thieno[2,3-d]pyrimidine derivatives have been synthesized as selective folate receptor substrates and antitumor agents, showing potent growth inhibition of human tumor cells. The mechanism of antitumor activity was identified as the dual inhibition of glycinamide ribonucleotide formyltransferase and likely AICA ribonucleotide formyltransferase, providing a novel approach for cancer treatment (Deng et al., 2009).

Therapeutic Potential and SAR Studies

The thieno[3,2-d]pyrimidine ring framework has been identified as a significant class of heterocyclic compounds with diverse pharmacological activities, including anti-cancer, anti-infectious, anti-convulsant, anti-diabetic, CNS, and osteoporosis drug discoveries. This emphasizes the importance of thieno[3,2-d]pyrimidine as a scaffold in pharmaceutical products (Islam & Quadery, 2021).

Cytostatic and Antiviral Profiling

Thieno-fused 7-deazapurine ribonucleosides derived from thieno[2',3':4,5]pyrrolo[2,3-d]pyrimidines and their isomers have shown low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, along with some antiviral activity against HCV. This indicates the potential of thieno[2,3-d]pyrimidine derivatives in the treatment of various cancers and viral infections (Tichy et al., 2017).

Mécanisme D'action

Orientations Futures

Thienopyrimidine derivatives have shown promising results in the field of medicinal chemistry, particularly as anticancer agents . Future research could focus on improving the selectivity, efficiency, and safety of these compounds as anticancer medicines . Furthermore, other targets that can be inhibited to give effective anticancer drugs such as topoisomerases, tubulin polymerization, and histone deacetylase (HDAC) could be explored .

Propriétés

IUPAC Name |

2-chloro-4-thiophen-2-ylthieno[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2S2/c11-10-12-6-3-5-15-9(6)8(13-10)7-2-1-4-14-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDPXLUZWJSHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NC3=C2SC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate](/img/structure/B1387004.png)

![(2-Methoxyethyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1387007.png)

![N,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]propan-2-amine](/img/structure/B1387011.png)

![2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile](/img/structure/B1387014.png)

![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1387017.png)